molecular formula C11H19NO3 B14798373 Tert-butyl methyl(4-oxopent-2-en-1-yl)carbamate

Tert-butyl methyl(4-oxopent-2-en-1-yl)carbamate

Cat. No.: B14798373
M. Wt: 213.27 g/mol
InChI Key: LNTLYYVPYIBZEO-VOTSOKGWSA-N
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Description

Tert-butyl methyl(4-oxopent-2-en-1-yl)carbamate is an organic compound with the molecular formula C11H19NO3 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a tert-butyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl methyl(4-oxopent-2-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent. One common method is the reaction of tert-butyl carbamate with methyl 4-oxopent-2-enoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl methyl(4-oxopent-2-en-1-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl methyl(4-oxopent-2-en-1-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl methyl(4-oxopent-2-en-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-methyl-N-[(E)-4-oxopent-2-enyl]carbamate

InChI

InChI=1S/C11H19NO3/c1-9(13)7-6-8-12(5)10(14)15-11(2,3)4/h6-7H,8H2,1-5H3/b7-6+

InChI Key

LNTLYYVPYIBZEO-VOTSOKGWSA-N

Isomeric SMILES

CC(=O)/C=C/CN(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)C=CCN(C)C(=O)OC(C)(C)C

Origin of Product

United States

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